molecular formula C13H10S2 B3270921 2-Methylthianthrene CAS No. 53691-97-7

2-Methylthianthrene

Cat. No.: B3270921
CAS No.: 53691-97-7
M. Wt: 230.4 g/mol
InChI Key: CWPYKNDLYQEZGO-UHFFFAOYSA-N
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Description

These compounds share aromatic backbones with methyl or sulfur-based substituents, which influence their chemical behavior and toxicity profiles.

Properties

IUPAC Name

2-methylthianthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYKNDLYQEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthianthrene can be synthesized through various methods, including the thia-APEX reaction. This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This reaction occurs under mild conditions and yields π-extended thianthrenes .

Industrial Production Methods: Industrial production of this compound typically involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Alternatively, symmetric thianthrene structures can be synthesized using sulfur dichloride and Lewis acids like aluminum chloride .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylthianthrene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylthianthrene involves its ability to undergo redox reactions, which can influence various biological pathways. The sulfur atoms in the thianthrene ring play a crucial role in its electron-donating properties and intersystem crossing, making it useful in supramolecular chemistry and the development of organic chemical reactions .

Comparison with Similar Compounds

Critical Analysis of Data Limitations

  • 2-Methylthianthrene Analogs : The evidence lacks direct studies on this compound, requiring extrapolation from methyl-substituted naphthalenes and thiophenes.
  • Contradictions : While 2-methylnaphthalene has moderate toxicity data, sulfur-containing analogs like 2-(methylthio)naphthalene lack comprehensive profiles, complicating risk assessments .

Biological Activity

2-Methylthianthrene, a sulfur-containing heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thianthrene core structure with a methyl group at the second carbon position. This substitution significantly influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to revert to its thioether form.

Antimicrobial Properties

Research indicates that some derivatives of thianthrene compounds exhibit significant antimicrobial activities. For instance, studies have shown that this compound and its analogs can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Various studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell signaling pathways. The presence of the sulfur atom in its structure is believed to enhance its electron-donating ability, which plays a crucial role in its anticancer efficacy.

The biological activity of this compound is largely attributed to its ability to undergo redox reactions. These reactions can influence several biological pathways, including those involved in cell proliferation and apoptosis. The sulfur atoms in the thianthrene ring contribute to its electron-donating properties, facilitating interactions with cellular targets.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Activity : A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.
  • Anticancer Study : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The compound was shown to induce apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure SimilarityUnique Features
ThianthreneCore structureLacks methyl substitution
1-MethylthianthreneMethyl at first carbonDifferent reactivity profile
DibenzothiopheneSimilar coreVaries in electronic properties

This comparative analysis indicates that the specific substitution pattern of this compound enhances its biological activity compared to other thianthrenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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